tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane
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Overview
Description
tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, substitution, and deprotection steps, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl-4-hydroxypiperidine-1-carboxylate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and various protecting groups .
Chemical Reactions Analysis
Types of Reactions
tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, borylation reactions can yield pinacol benzyl boronate, while hydroboration reactions can produce alkyl or aryl boronates .
Scientific Research Applications
tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a tool in biochemical studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in various organic transformations, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a similar dioxaborolane moiety but differs in its pyridine ring structure.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a benzoate ester group instead of the methoxy group.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound includes a pyrazole ring and a piperidine moiety.
Uniqueness
tert-Butyldimethyl{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy}silane is unique due to its combination of functional groups, which provide versatility in various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
IUPAC Name |
tert-butyl-dimethyl-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO3Si/c1-17(2,3)24(8,9)21-14-15-11-10-12-16(13-15)20-22-18(4,5)19(6,7)23-20/h10-13H,14H2,1-9H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBCZJLUSMNFFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CO[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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